Tenofovir alafenamide
Overview
Description
Tenofovir alafenamide (TAF) is a prodrug of tenofovir, optimized for antiviral potency and clinical safety. It is developed to enhance the delivery of the active moiety tenofovir diphosphate to the cells, thereby reducing systemic exposure and potentially improving the safety profile, particularly regarding bone and renal health compared to its predecessor, tenofovir disoproxil fumarate (TDF) (Scott & Chan, 2017).
Synthesis Analysis
The synthesis of TAF involves the conversion of tenofovir into a novel prodrug form that improves its pharmacological profile. TAF achieves higher intracellular concentrations of tenofovir diphosphate within target cells (like hepatocytes and lymphoid cells) while maintaining significantly lower plasma concentrations of tenofovir, thus minimizing off-target exposure and associated toxicities (Imaz & Podzamczer, 2017).
Molecular Structure Analysis
The molecular structure of TAF is designed to facilitate the efficient delivery of the active drug to affected cells. This targeted delivery is achieved through the modification of the tenofovir molecule to include an alafenamide moiety, enhancing its stability in the plasma and allowing for a more effective conversion to the active form within cells. This structural optimization results in a prodrug that is more potent on a per-milligram basis compared to TDF (Corado & Daar, 2017).
Chemical Reactions and Properties
TAF undergoes enzymatic hydrolysis once inside target cells, converting into tenofovir diphosphate, the active antiviral agent. This process is critical for the drug's antiviral activity, allowing for effective inhibition of viral reverse transcriptase enzymes. The optimized chemical properties of TAF facilitate this intracellular conversion, enhancing its efficacy and safety profile (Basit, Dawood, Ryan, & Gish, 2017).
Physical Properties Analysis
The physical properties of TAF, including its solubility and stability, are engineered to improve its pharmacokinetics. This includes a favorable absorption profile that allows for lower dosages of the drug to achieve therapeutic concentrations in the body, significantly reducing the risk of systemic side effects and improving patient compliance (Wood & Huhn, 2021).
Chemical Properties Analysis
TAF's chemical properties, such as its prodrug form and the specific enzymatic hydrolysis it undergoes in target cells, are key to its action mechanism. This targeted activation maximizes the drug's efficacy at lower doses and minimizes exposure of the body's other tissues to tenofovir, thus reducing the potential for adverse effects related to tenofovir exposure, such as renal and bone toxicity (Lim et al., 2022).
Scientific Research Applications
Tenofovir Alafenamide in Hepatitis B Treatment
Tenofovir alafenamide (TAF) is a prodrug of tenofovir, effectively used in treating chronic hepatitis B virus (HBV) infection. Its development was a significant step in antiviral therapy, particularly for chronic hepatitis B. TAF demonstrates a broad, potent, and sustained virologic response in chronic hepatitis B patients, leading to the regression of fibrosis and cirrhosis. It also exhibits a high resistance barrier, making it effective against HBV variants that show resistance to other treatments (Lou, 2013).
Efficacy in HIV Treatment
In the context of HIV treatment, TAF has shown to be as efficacious as tenofovir disoproxil fumarate (TDF) but with reduced bone and renal toxic effects, making it a safer option for long-term use in HIV-infected patients. It is part of a newer generation of antiretroviral drugs that ensure efficient drug delivery to the target cells, significantly improving treatment outcomes (Sax et al., 2015).
Transdermal Delivery System Development
Research has also explored the development of a transdermal delivery system for TAF. This approach aims to enhance adherence and reduce viral resistance by providing a long-acting formulation. Innovative transdermal patches have been developed that can effectively deliver TAF through the skin, potentially controlling HIV and HBV infections (Puri et al., 2019).
Pharmacokinetics and Safety
Studies have focused on the pharmacokinetics, safety, and antiretroviral activity of TAF, showing that it offers more potent anti-HIV-1 activity and higher intracellular tenofovir levels compared to TDF. This results in lower plasma tenofovir exposure, maintaining good tolerability over extended periods of monotherapy (Markowitz et al., 2014).
Improved Bone and Renal Effects
Switching from TDF to TAF in antiretroviral regimens has been associated with improved bone mineral density and renal function in virologically suppressed adults with HIV-1 infection. This indicates that TAF not only maintains viral suppression effectively but also reduces the risk of long-term side effects associated with antiretroviral therapy (Mills et al., 2016).
Resistance Profile
Research into TAF's resistance profile shows it to be effective against HIV-1 strains resistant to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Its increased intracellular concentration of the active metabolite enhances its efficacy against resistant strains, demonstrating a high resistance barrier and making it a valuable option in HIV treatment regimens where resistance to other NRTIs is a concern (Margot et al., 2016).
Safety And Hazards
Future Directions
Tenofovir alafenamide is indicated for the treatment of hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease . Long-term treatment with Tenofovir alafenamide results in high rates of viral suppression for chronic hepatitis B virus (HBV) without development of treatment resistance and with superior renal and bone safety profiles, compared with tenofovir disoproxil fumarate (TDF) .
properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-CAQYMETFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958941 | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tenofovir alafenamide | |
CAS RN |
379270-37-8, 383365-04-6 | |
Record name | Tenofovir alafenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir Alafenamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-7339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ALAFENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
104-107 ºC | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.